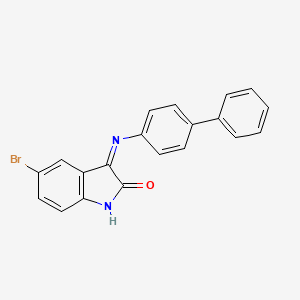
(3Z)-3-(biphenyl-4-ylimino)-5-bromo-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a bromine atom, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the biphenyl and indole precursors. The key steps include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Synthesis of the Indole Moiety: The indole structure can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the biphenyl and indole intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: An allylamine with antifungal properties.
Uniqueness
(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of a biphenyl group, bromine atom, and indole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13BrN2O |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-bromo-3-(4-phenylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C20H13BrN2O/c21-15-8-11-18-17(12-15)19(20(24)23-18)22-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,22,23,24) |
InChI Key |
FZGVMGHHGVIJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B15040250.png)
![3-(5-methyl-2-furyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15040258.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15040264.png)
![ethyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarboxylate](/img/structure/B15040274.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate](/img/structure/B15040275.png)
![5-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040279.png)
![Butyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methylquinoxalin-2-yl)amino]benzoate](/img/structure/B15040288.png)
![N'-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B15040295.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15040297.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B15040305.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B15040314.png)
![ethyl 5-{[(4-bromophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15040317.png)
![(2,6-dichloro-4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B15040324.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15040326.png)
